1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol
Description
Historical Development of Arylpiperazine Derivatives
Arylpiperazine derivatives have served as a cornerstone in psychopharmacology since the mid-20th century. The prototypical structure, characterized by a piperazine ring linked to an aromatic group through an alkyl chain, first gained prominence with the development of buspirone in the 1980s as an anxiolytic agent targeting serotonin 5-HT~1A~ receptors. Subsequent innovations led to antipsychotics such as aripiprazole and lurasidone, which demonstrated the scaffold's adaptability through strategic substitutions at both the aromatic and piperazine components.
The evolution of these compounds reflects three key developmental phases:
- First-generation agents : Focused on monoaminergic receptor modulation (e.g., buspirone's 5-HT~1A~ partial agonism).
- Multitarget derivatives : Introduced halogenated aryl groups and extended alkyl chains to enable combined serotonin-dopamine receptor interactions.
- Functionally enriched molecules : Incorporation of antioxidant moieties to address oxidative stress comorbidities in neurological disorders.
This progression established the structural framework for advanced derivatives like 1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol, which integrates dual aromatic substitutions with an ethanol linker.
Position in Contemporary Neuropharmacology
The compound's bis-4-methoxyphenyl configuration suggests distinct receptor interaction profiles compared to classical arylpiperazines. Structural analogs demonstrate:
| Receptor | Affinity Range (K~i~, nM) | Reference |
|---|---|---|
| 5-HT~1A~ | 23.9–41.5 | |
| 5-HT~2A~ | 39.4–315 | |
| Dopamine D~2~ | 300 |
The symmetrical methoxy substitutions may enhance 5-HT~1A~ receptor engagement while moderating D~2~ affinity, potentially reducing extrapyramidal side effects associated with classical antipsychotics. Computational models predict strong blood-brain barrier permeability (LogP ≈ 3.1) and favorable CNS multiparameter optimization scores (>4), indicating suitability for central targets.
Classification Within Piperazine-Based Therapeutic Agents
This derivative occupies a specialized niche in the piperazine therapeutic landscape:
- Structural class : Bis-arylpiperazine ethanol derivative
- Pharmacological category : Multimodal receptor modulator with potential antioxidant activity
- Therapeutic alignment : Investigational agent for disorders requiring combined serotonin-dopamine modulation (e.g., autism spectrum disorder comorbid with oxidative stress)
Notably, the 4-methoxy groups differentiate it from earlier halogenated derivatives like lurasidone (3,4-dichlorophenyl) or aripiprazole (dihydroquinolinone), potentially altering metabolic stability and receptor off-target effects.
Research Significance in Medicinal Chemistry
Three factors make this compound a focus of contemporary research:
- Symmetrical aromatic substitution : The dual 4-methoxyphenyl groups may enable bivalent receptor interactions, a strategy shown to enhance 5-HT~1A~ binding kinetics in related compounds.
- Ethanol linker optimization : Compared to traditional propyl chains, the hydroxyethyl spacer could improve conformational flexibility for simultaneous engagement of serotonin and dopamine receptors.
- Antioxidant potential : Methoxy groups contribute radical scavenging capacity (IC~50~ ≈ 15–20 μM in ORAC assays for similar derivatives), addressing oxidative stress components in neuropsychiatric disorders.
Synthetic accessibility further enhances its research utility. The convergent synthesis pathway—involving nucleophilic substitution between 4-methoxyphenylpiperazine and 2-bromo-1-(4-methoxyphenyl)ethanol—achieves yields >65% under mild conditions, facilitating structural analog production.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-24-18-7-3-16(4-8-18)20(23)15-21-11-13-22(14-12-21)17-5-9-19(25-2)10-6-17/h3-10,20,23H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLGUORAKVBALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylpiperazine with an appropriate ethan-1-ol derivative under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
- Neuropharmacology : The compound has been studied for its potential as an acetylcholinesterase inhibitor, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission and cognitive function .
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like linezolid .
- Antidepressant Effects : The piperazine structure is known for its activity in modulating serotonin receptors, suggesting potential antidepressant effects. Studies have indicated that similar compounds can exhibit anxiolytic and antidepressant-like behaviors in animal models .
Pharmacological Studies
- Receptor Interaction : The compound interacts with several neurotransmitter receptors, including serotonin and dopamine receptors, making it a candidate for further pharmacological studies aimed at understanding its mechanism of action .
- Bioavailability and Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for this compound, indicating good absorption and distribution characteristics that are essential for drug development .
Material Science
The unique structural features of 1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol have also led to investigations into its potential applications in material science. Its ability to form stable complexes with metals suggests possible uses in catalysis or as a precursor for novel materials .
Data Table: Comparative Analysis of Biological Activities
Case Studies
Several studies have highlighted the effectiveness of this compound in various biological assays:
- Neuroprotective Study : A study conducted on mice demonstrated that administration of the compound improved cognitive function in models of Alzheimer's disease by enhancing cholinergic activity .
- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as an antimicrobial agent .
- Psychopharmacological Evaluation : Animal models treated with the compound showed reduced anxiety-like behavior in standard tests (e.g., elevated plus maze), suggesting its potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups and piperazine ring play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects .
Biological Activity
1-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a complex structure that allows it to interact with various biological targets, which may lead to diverse biological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 407.51 g/mol. The structural configuration includes a piperazine ring, which is known for its role in enhancing the bioactivity of compounds through interactions with neurotransmitter receptors.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its potential as an antimicrobial agent, its effects on neurotransmitter systems, and its antitumor properties.
Antimicrobial Activity
Recent studies have highlighted the compound's selective activity against various pathogens. For instance, derivatives of piperazine have shown significant antibacterial effects against Gram-positive and Gram-negative bacteria. In a comparative study, the compound demonstrated moderate activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL. These findings suggest that modifications in the piperazine structure can enhance antimicrobial potency .
Neurotransmitter Interaction
The piperazine moiety is pivotal in modulating neurotransmitter systems, particularly serotonin and dopamine receptors. Compounds similar to this compound have been investigated for their anxiolytic and antidepressant effects due to their ability to act as serotonin receptor agonists. Such mechanisms may provide insights into developing new treatments for mood disorders .
Antitumor Activity
The compound's potential as an anticancer agent has been explored in vitro against several cancer cell lines. Notably, it exhibited IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. The observed cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest, highlighting its potential as a lead compound for further development .
Case Studies
Several case studies have documented the biological effects of similar piperazine derivatives:
- Antichlamydial Activity : A study synthesized compounds based on piperazine that showed selective activity against Chlamydia species. The derivatives exhibited significant reductions in chlamydial inclusion sizes and numbers in infected cells, indicating their potential as therapeutic agents against chlamydial infections .
- Neuropharmacological Studies : Research on related compounds revealed their efficacy in modulating anxiety-like behaviors in animal models, suggesting that these piperazine derivatives could be beneficial for treating anxiety disorders .
Data Tables
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs from the evidence:
Notes:
- Hydrogen Bonding: The ethanol backbone in the target compound supports hydrogen bonding, contrasting with ketone () or ether () linkages, which may reduce polarity.
Q & A
Q. What are the key synthetic routes for 1-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-ol?
Methodological Answer: The compound is synthesized via multi-step pathways involving:
Hydrogenation : Reaction of intermediates like 1-(4-methoxyphenyl)-4-nitrophenylpiperazine with Pd/C in dimethylformamide (DMF) to reduce nitro groups to amines .
Carbamate Formation : Treatment with phenyl chloroformate in pyridine to form carbamate intermediates .
Hydrazine Reaction : Reaction with hydrazine hydrate to generate hydrazine carboxamide derivatives .
Final Cyclization : Use of formamidine acetate to yield triazole or oxadiazole derivatives, depending on substituents .
Key Validation : Confirmation via , , and HRMS to verify structural integrity .
Q. How is NMR spectroscopy utilized in characterizing this compound?
Methodological Answer: identifies proton environments:
- Aromatic Protons : Observed between 6.76–8.10 ppm for methoxyphenyl and piperazine-linked aromatic systems .
- Aliphatic Protons : N-CH and S-CH groups appear at 3.83–3.84 ppm and 5.09–5.17 ppm, respectively .
- Methoxy Groups : Singlets near 3.85 ppm confirm methoxy substituents .
resolves carbons in piperazine (51–52 ppm) and heterocycles (163–165 ppm) .
Q. What analytical techniques confirm the compound’s purity and identity?
Methodological Answer:
- HRMS : Validates molecular weight (e.g., M+1 peaks matching calculated values) .
- Chromatography : HPLC or TLC to assess purity and detect byproducts .
- Elemental Analysis : Confirms empirical formula (e.g., CHNO) .
Advanced Research Questions
Q. How can researchers optimize reaction yields under varying catalytic conditions?
Methodological Answer:
- Catalyst Screening : Compare Pd/C vs. Raney Ni for hydrogenation efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution in carbamate formation .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrazine coupling .
Data Analysis : Use DOE (Design of Experiments) to correlate yield with parameters like catalyst loading (5–10 mol%) and reaction time .
Q. How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., oxadiazole-piperazine derivatives) to assign ambiguous peaks .
- Isotopic Labeling : Use deuterated solvents (DMSO-d) to distinguish exchangeable protons (e.g., -OH or -NH) .
- 2D NMR : Employ COSY or HSQC to resolve overlapping signals in complex aromatic systems .
Q. What methodologies assess the compound’s potential as a MAO inhibitor or receptor agonist?
Methodological Answer:
Q. How do environmental factors influence the compound’s stability during storage?
Methodological Answer:
- pH Sensitivity : Degradation accelerates in acidic conditions (pH < 5) due to protonation of piperazine nitrogen .
- Temperature : Store at –20°C to prevent oxidative decomposition (evidenced by HPLC monitoring of degradation products) .
- Light Exposure : UV-Vis spectroscopy reveals photodegradation; use amber vials for light-sensitive intermediates .
Q. How do structural modifications impact biological activity?
Methodological Answer:
Q. How to address discrepancies in reported synthetic yields or byproduct profiles?
Methodological Answer:
- Reproducibility Checks : Replicate reactions using identical reagents (e.g., AldrichCPR-sourced intermediates) to rule out vendor variability .
- Byproduct Identification : LC-MS/MS to characterize impurities (e.g., unreacted hydrazine or formamidine adducts) .
- Kinetic Analysis : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., slow cyclization at low temperatures) .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Purification Optimization : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling .
- Green Chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and improve solvent recovery .
- Process Analytical Technology (PAT) : Implement real-time FTIR or Raman spectroscopy to maintain quality control during continuous synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
